molecular formula C13H15N5O3S B2858138 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034378-41-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2858138
CAS RN: 2034378-41-9
M. Wt: 321.36
InChI Key: JQQBKJNLOPOXCG-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has demonstrated the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These studies focus on the reactivity of precursors towards various derivatives, indicating a potential for high antibacterial activities in several compounds (Azab, Youssef, & El-Bordany, 2013).

Synthesis Strategies

Innovative synthesis strategies have been developed for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives. Such methods exhibit excellent functional group tolerance and efficiency, suggesting a wide range of applications in chemical synthesis and drug discovery (Cui, Zhu, Li, & Cao, 2018).

Anti-Inflammatory and Anticancer Potential

Studies on celecoxib derivatives, including sulfonamide-containing compounds, have explored their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations highlight the therapeutic potential of such derivatives in treating various conditions without causing significant tissue damage (Küçükgüzel et al., 2013).

Cyclooxygenase-2 Inhibition

Research into 1,5-diarylpyrazole derivatives as cyclooxygenase-2 inhibitors has led to the identification of compounds with potent and selective COX-2 inhibitory activity, which could have significant implications for the treatment of inflammation-related diseases (Penning et al., 1997).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-17-8-13(14-10-17)22(19,20)16-3-4-18-7-12(6-15-18)11-2-5-21-9-11/h2,5-10,16H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQBKJNLOPOXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

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